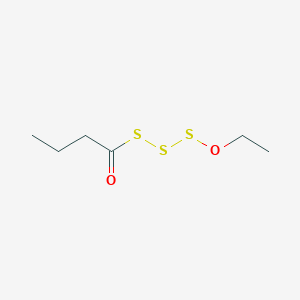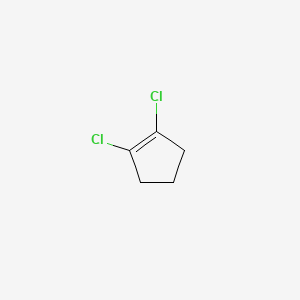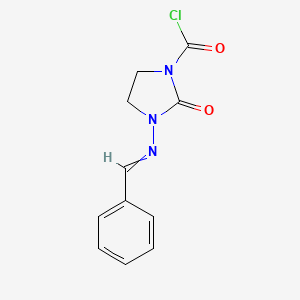
3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a benzylideneamino group, an oxo group, and a carbonyl chloride group attached to the imidazolidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of an imidazolidine derivative with benzylideneamine and a chlorinating agent. One common method includes the following steps:
Formation of Imidazolidine Derivative: The starting material, an imidazolidine derivative, is prepared by the cyclization of glyoxal and ammonia.
Benzylideneamine Addition: The imidazolidine derivative is then reacted with benzylideneamine under mild conditions to form the benzylideneamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzylideneamino group can be oxidized to form benzylideneimine derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols; conditions include mild temperatures and solvents like dichloromethane (CH2Cl2).
Reduction: Reagents like NaBH4 or LiAlH4; conditions include low temperatures and solvents like tetrahydrofuran (THF).
Oxidation: Reagents like H2O2 or KMnO4; conditions include room temperature and solvents like water or ethanol.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Hydroxyl Derivatives: Formed from reduction reactions.
Benzylideneimine Derivatives: Formed from oxidation reactions.
科学的研究の応用
3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride has several scientific research applications:
作用機序
The mechanism of action of 3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds like imidazole and its derivatives share structural similarities with 3-(Benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride.
Benzylidene Derivatives: Compounds containing the benzylidene group, such as benzylideneacetone, are also similar.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and biological activity.
特性
CAS番号 |
61336-68-3 |
|---|---|
分子式 |
C11H10ClN3O2 |
分子量 |
251.67 g/mol |
IUPAC名 |
3-(benzylideneamino)-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C11H10ClN3O2/c12-10(16)14-6-7-15(11(14)17)13-8-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChIキー |
RXOJYLHFJUHZTP-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)N1C(=O)Cl)N=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
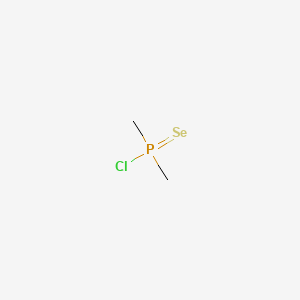

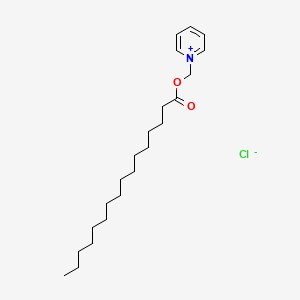
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
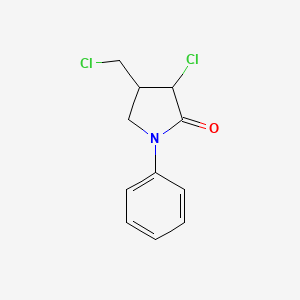
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
